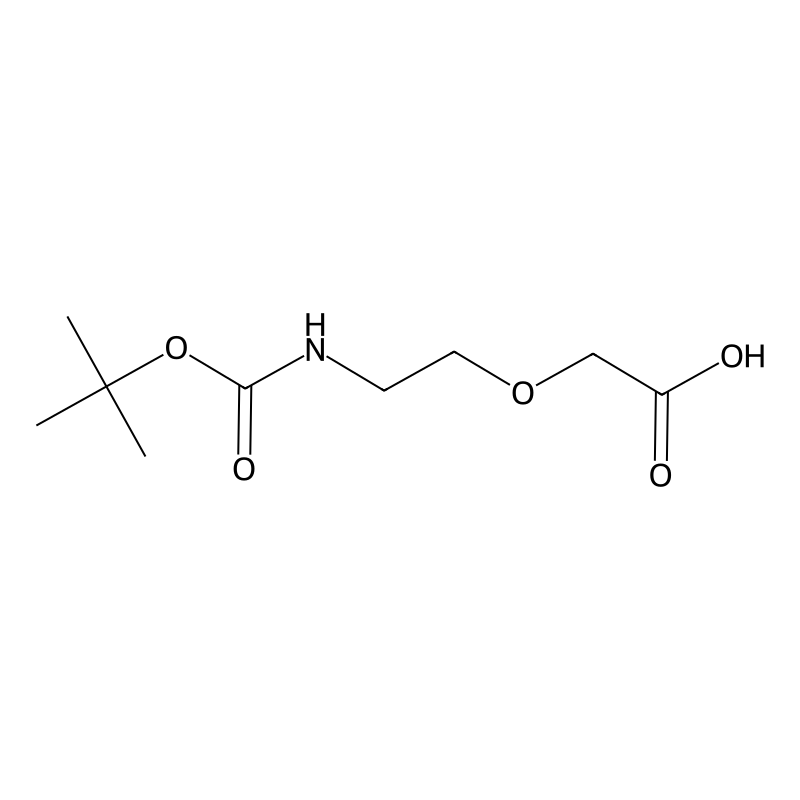2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Organic Synthesis:
The presence of the tert-butoxycarbonyl (Boc) protecting group indicates 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid could be a useful intermediate in organic synthesis. The Boc group is a common protecting group for amines, as it can be selectively removed under mild acidic or basic conditions. This allows chemists to protect an amine functionality while performing reactions on other parts of the molecule [].
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, also known by its CAS number 142929-49-5, is a chemical compound with the molecular formula C9H17NO5. It features a tert-butoxycarbonyl protecting group attached to an amino group, which is further connected to an ethoxy and acetic acid moiety. The compound is characterized by its high solubility in polar solvents and has a molecular weight of 219.24 g/mol. Its structural formula reveals multiple functional groups, including amine, ether, and carboxylic acid functionalities, which contribute to its reactivity and utility in various
The presence of the tert-butoxycarbonyl group allows for selective deprotection under mild acidic conditions, making this compound useful in synthetic organic chemistry. It can undergo hydrolysis to yield the corresponding amino acid derivative upon removal of the tert-butoxycarbonyl group. Additionally, the carboxylic acid functionality can participate in esterification reactions, forming esters with alcohols or amines .
The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid typically involves the following steps:
- Formation of the tert-butoxycarbonyl derivative: The amino group is protected using tert-butoxycarbonyl chloride.
- Etherification: The protected amine is reacted with ethylene oxide to introduce the ethoxy group.
- Acetic Acid Attachment: The final step involves coupling with acetic acid to form the complete structure.
This multi-step synthesis allows for the introduction of various functional groups while maintaining selectivity during reactions .
The compound has several applications in medicinal chemistry and biochemistry:
- Drug Development: As a building block for synthesizing biologically active compounds.
- Research Tool: Used in studies related to enzyme inhibition and metabolic pathways.
- Chemical Synthesis: Serves as an intermediate in organic synthesis protocols due to its reactive functional groups.
Interaction studies involving 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid focus on its role as an inhibitor for specific enzymes. For instance, it has been noted for its potential interaction with glucosamine synthase, which is crucial for carbohydrate metabolism. Understanding these interactions can provide insights into its pharmacological profile and therapeutic potential.
Several compounds share structural similarities with 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, including:
- N-Boc-glycine: A simpler amino acid derivative with a similar protecting group but lacking the ethoxy chain.
- N-Boc-serine: Contains a hydroxyl group instead of an ethylene glycol unit, affecting its solubility and reactivity.
- N-Boc-alanine: Another amino acid derivative that serves as a comparison in terms of biological activity but does not possess the same ether functionality.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid | Tert-butoxycarbonyl protected amine; ethoxy; carboxylic acid | Versatile intermediate; high solubility |
| N-Boc-glycine | Tert-butoxycarbonyl protected; simple amino structure | Lacks additional ether functionality |
| N-Boc-serine | Tert-butoxycarbonyl protected; hydroxyl group | Different solubility characteristics |
| N-Boc-alanine | Tert-butoxycarbonyl protected; simple amino structure | No ether functionality |
The unique combination of functional groups in 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid enhances its reactivity and applicability in synthetic pathways compared to these similar compounds .
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Wikipedia
Dates
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.








